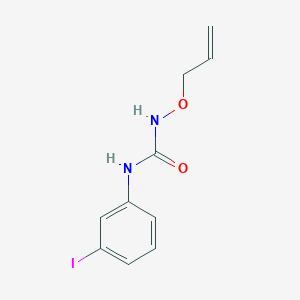
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly referred to as DMTA and has been studied for its ability to interact with various biological systems, including the endocannabinoid system and the opioid system.
Mécanisme D'action
DMTA's mechanism of action involves its interaction with various biological systems, including the endocannabinoid and opioid systems. As a partial agonist of the CB1 receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain, mood, and appetite. As a partial agonist of the mu-opioid receptor, DMTA can modulate the activity of this receptor, which is involved in regulating pain and reward.
Biochemical and Physiological Effects:
DMTA has been shown to have a variety of biochemical and physiological effects, including analgesic and anti-inflammatory properties. In animal studies, DMTA has been shown to reduce pain and inflammation in models of acute and chronic pain. DMTA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTA in lab experiments is its ability to interact with multiple biological systems, including the endocannabinoid and opioid systems. This allows researchers to study the effects of DMTA on a variety of physiological processes, including pain, mood, and appetite. One limitation of using DMTA in lab experiments is its potential for off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on DMTA. One area of research could focus on the development of DMTA-based therapeutics for the treatment of pain and inflammation. Another area of research could focus on the development of DMTA-based therapeutics for the treatment of mood disorders, such as anxiety and depression. Additionally, further research could be conducted to better understand the mechanism of action of DMTA and its potential for off-target effects.
Méthodes De Synthèse
The synthesis of DMTA can be achieved through a multistep process that involves the reaction of 2,6-dimethylbenzaldehyde with 3,4,5-trimethoxyphenylacetic acid to form the intermediate 2,6-dimethyl-3-(3,4,5-trimethoxyphenyl)acrylaldehyde. This intermediate is then reacted with an amine, such as methylamine, to form the final product, N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide.
Applications De Recherche Scientifique
DMTA has been studied for its potential therapeutic properties in a variety of biological systems. One area of research has focused on its ability to interact with the endocannabinoid system, which is involved in regulating a variety of physiological processes, including pain, mood, and appetite. DMTA has been shown to act as a partial agonist of the CB1 receptor, which is a key component of the endocannabinoid system.
Another area of research has focused on DMTA's ability to interact with the opioid system, which is involved in regulating pain and reward. DMTA has been shown to act as a partial agonist of the mu-opioid receptor, which is a key component of the opioid system.
Propriétés
Nom du produit |
N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(E)-N-(2,6-dimethylphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C20H23NO4/c1-13-7-6-8-14(2)19(13)21-18(22)10-9-15-11-16(23-3)20(25-5)17(12-15)24-4/h6-12H,1-5H3,(H,21,22)/b10-9+ |
Clé InChI |
BPZFKVUFOSRBPM-MDZDMXLPSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)


![3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255010.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(pyridin-4-yl)pyrrolidin-3-ylidene}(4-methylphenyl)methanolate](/img/structure/B255014.png)

![Methyl 4-methyl-2-[2-(3-phenyl-2-propenylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B255017.png)
![4-amino-3-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide](/img/structure/B255018.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255020.png)
![2-{[2-(2-hydroxyethoxy)ethyl]amino}-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255021.png)
![(4E)-2-bromo-6-methoxy-4-[[(5-sulfanylidene-1H-1,2,4-triazol-4-yl)amino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B255025.png)